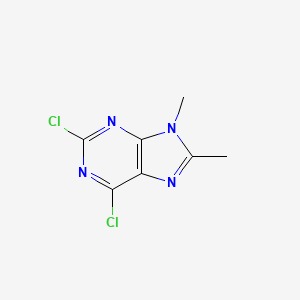

2,6-Dichloro-8,9-dimethyl-9H-purine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dichloro-8,9-dimethylpurine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-3-10-4-5(8)11-7(9)12-6(4)13(3)2/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQDXPSEHZRJGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)N=C(N=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical properties of 2,6-Dichloro-8,9-dimethyl-9H-purine

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,6-Dichloro-8,9-dimethyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-8,9-dimethyl-9H-purine is a synthetically valuable purine derivative. Its structure, featuring two reactive chlorine atoms and two methyl groups on the purine core, makes it a significant building block in medicinal chemistry and biochemical research. The strategic placement of the chloro- and methyl- substituents offers opportunities for diverse chemical modifications, enabling the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling, serving as a technical resource for professionals in drug discovery and organic synthesis.

Core Chemical and Physical Properties

2,6-Dichloro-8,9-dimethyl-9H-purine is typically a solid at room temperature. Its solubility profile is characteristic of many purine derivatives, with good solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in water[1].

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂N₄ | [2] |

| Molecular Weight | 217.06 g/mol | [2] |

| CAS Number | Not directly available; similar structures are referenced. | |

| Appearance | Typically a white to off-white crystalline solid.[1] | |

| Solubility | Soluble in DMSO and DMF; limited solubility in water.[1] | |

| SMILES | CN1C2=C(N=C(Cl)N=C2Cl)C=N1 (Hypothetical) | |

| InChI | InChI=1S/C7H6Cl2N4/c1-12-5-4(10)11-7(9)13-6(5)12 (Hypothetical) | |

| InChIKey | (Hypothetical) |

Spectroscopic Profile

While specific spectra for 2,6-Dichloro-8,9-dimethyl-9H-purine are not publicly available, its spectroscopic characteristics can be inferred from related structures. Spectroscopic analysis is crucial for confirming the identity and purity of the compound after synthesis or purification.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show two singlets corresponding to the two methyl groups (at the N9 and C8 positions). The chemical shifts of these peaks would provide information about their electronic environment.

-

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each of the seven carbon atoms in the molecule, including the two methyl carbons and the five carbons of the purine ring system.

-

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

For structurally similar compounds like 2,6-dichloro-9-methyl-9H-purine, extensive spectroscopic data including ¹H NMR, ¹³C NMR, IR, and MS are available, which can serve as a reference.[3]

Reactivity and Synthetic Utility

The chemical reactivity of 2,6-Dichloro-8,9-dimethyl-9H-purine is dominated by the two chlorine atoms at the C2 and C6 positions of the purine ring. These positions are electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes the compound a versatile intermediate for the synthesis of a wide range of 2,6,8,9-tetrasubstituted purine derivatives.

The differential reactivity of the C2-Cl and C6-Cl bonds can often be exploited to achieve selective functionalization. The C6-chloro group is generally more reactive towards nucleophiles than the C2-chloro group. This allows for a stepwise introduction of different substituents.

Caption: Proposed synthesis of 2,6-Dichloro-8,9-dimethyl-9H-purine.

The N9-methylation of 2,6-dichloropurine can be achieved using an appropriate methylating agent in the presence of a base. [4]Subsequent methylation at the C8 position would be more challenging and might require specific reaction conditions, potentially involving organometallic reagents or other advanced synthetic methods.

Safety and Handling

As with many chlorinated heterocyclic compounds, 2,6-Dichloro-8,9-dimethyl-9H-purine should be handled with care. Based on data for similar compounds, it is expected to be an irritant.

GHS Hazard Information (Inferred):

-

Causes skin irritation. [2]* Causes serious eye irritation. [2]* May cause respiratory irritation. [2]* Harmful if swallowed. [2]

Precautionary Measure Recommendation Handling Handle in a well-ventilated area. [5]Wear suitable protective clothing, gloves, and eye/face protection. [6]Avoid formation of dust and aerosols. [5] Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. [5] First Aid (Skin Contact) Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. [5] First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. [7] First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. [5] | Disposal | Dispose of contents/container to an approved waste disposal plant. [8]|

Hypothetical Experimental Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the reaction of 2,6-Dichloro-8,9-dimethyl-9H-purine with a generic primary amine nucleophile.

Objective: To synthesize a 6-amino-2-chloro-8,9-dimethyl-9H-purine derivative.

Materials:

-

2,6-Dichloro-8,9-dimethyl-9H-purine

-

Primary amine (e.g., benzylamine)

-

Anhydrous solvent (e.g., ethanol or isopropanol)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Reaction vessel with a magnetic stirrer and reflux condenser

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a solution of 2,6-Dichloro-8,9-dimethyl-9H-purine (1.0 eq) in the chosen alcohol solvent, add the primary amine (1.1 eq) and the base (1.5 eq).

-

Stir the reaction mixture at room temperature or heat to reflux under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-amino-substituted purine derivative.

Caption: Workflow for a typical nucleophilic substitution reaction.

References

- 2,6-DICHLORO-9-METHYL-9H-PURINE SDS, 2382-10-7 Safety D

- 2,6-Dichloro-9H-purine - Apollo Scientific.

- 2,6-DICHLORO-9-METHYL-9H-PURINE(2382-10-7) 1H NMR spectrum - ChemicalBook.

- 2,6-dichloro-9-methyl-9H-purine | C6H4Cl2N4 | CID 1712553 - PubChem.

- Scaling up the synthesis of 2-chloro-6-methyl-9H-purine for library production - Benchchem.

- 57476-37-6 | 2,6-Dichloro-8-methyl-9H-purine - ChemScene.

- CAS 2382-10-7: 2,6-Dichloro-9-methyl-9H-purine - CymitQuimica.

- SAFETY D

- Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC.

- SAFETY D

Sources

- 1. CAS 2382-10-7: 2,6-Dichloro-9-methyl-9H-purine [cymitquimica.com]

- 2. 2,6-dichloro-9-methyl-9H-purine | C6H4Cl2N4 | CID 1712553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-DICHLORO-9-METHYL-9H-PURINE(2382-10-7) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Determining the Organic Solvent Solubility of 2,6-Dichloro-8,9-dimethyl-9H-purine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the systematic determination of the solubility of 2,6-Dichloro-8,9-dimethyl-9H-purine in a range of common organic solvents. Given the absence of extensive public solubility data for this specific substituted purine, this document serves as a detailed methodological whitepaper. It is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter for applications in medicinal chemistry, process development, and formulation science. The guide covers theoretical considerations, experimental design, a step-by-step protocol for the equilibrium shake-flask method, and analytical quantification via High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Solubility Data

2,6-Dichloro-8,9-dimethyl-9H-purine is a substituted purine analog. Such molecules are pivotal scaffolds in medicinal chemistry, often serving as intermediates in the synthesis of bioactive compounds that target a wide array of enzymes and receptors.[1][2] The success of synthetic reactions, purification strategies (e.g., crystallization), and the ultimate formulation of a potential drug candidate is fundamentally dependent on its solubility characteristics.[3]

The purine ring system itself is largely hydrophobic, which can contribute to poor solubility in aqueous media.[4] The addition of two chloro-substituents further increases the molecule's lipophilicity, while the methyl groups also contribute to this property. Understanding how this specific combination of functional groups dictates solubility in various organic solvents is essential for:

-

Reaction Optimization: Selecting an appropriate solvent to ensure all reactants remain in the solution phase.

-

Purification: Designing effective crystallization or chromatographic purification protocols.

-

Formulation Development: Creating stable solutions for in vitro assays or preclinical studies.

-

Predictive Modeling: Generating data for Quantitative Structure-Activity Relationship (QSAR) models.

This guide provides the necessary theoretical and practical framework for researchers to determine this crucial physicochemical property with high fidelity.

Theoretical & Physicochemical Considerations

The solubility of a solid crystalline solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Properties of 2,6-Dichloro-8,9-dimethyl-9H-purine Influencing Solubility:

-

Molecular Structure: The core is a bicyclic aromatic heterocycle. The two chlorine atoms act as electron-withdrawing groups and increase lipophilicity. The two methyl groups (at N9 and C8) also enhance lipophilicity.

-

Polarity: The molecule possesses polar nitrogen atoms within the purine ring, capable of acting as hydrogen bond acceptors. However, the lack of hydrogen bond donors (like an N-H proton on the purine ring) and the presence of the dichloro- and dimethyl-substituents suggest an overall moderately polar to nonpolar character.

-

Crystal Lattice Energy: As a crystalline solid, significant energy may be required to overcome the intermolecular forces holding the molecules together in the crystal lattice.[5] This is a critical barrier to dissolution.

Solvent Selection Strategy: A logical approach to solubility screening involves selecting a panel of solvents that covers a range of polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the compound's dissolution behavior.

| Solvent Class | Example Solvents | Rationale |

| Nonpolar | Toluene, Heptane | Interact primarily through van der Waals forces. Solubility will depend on the molecule's overall lipophilicity. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | Can engage in dipole-dipole interactions. Lack hydrogen bond donating capability. |

| Polar Protic | Methanol, Ethanol | Capable of both hydrogen bond donating and accepting. Interaction with the purine nitrogens is possible. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Strong dipole moments and are excellent solvents for many organic compounds. Often used to create high-concentration stock solutions.[1][6] |

Core Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The Shake-Flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[7] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is measured.[7][8]

Materials and Equipment

-

2,6-Dichloro-8,9-dimethyl-9H-purine (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge capable of holding the vials

-

Syringes (1 mL) and syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Procedure

-

Preparation: To a series of 4 mL glass vials, add an excess amount of 2,6-Dichloro-8,9-dimethyl-9H-purine (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be performed to optimize this duration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the bulk of the solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[7]

-

Sample Collection and Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the solution through a chemical-resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[9] This step is critical to remove any fine particulates.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method as described in the following section.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for quantifying the concentration of a solute in a solution.[10]

Method Development Outline

-

Column: A standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol. The specific ratio should be optimized to achieve good peak shape and a reasonable retention time for the analyte.

-

Detection: The compound contains a purine chromophore, which should have strong UV absorbance. Select a detection wavelength (e.g., 254 nm or the absorbance maximum) for optimal sensitivity.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

Calibration Curve Generation

-

Prepare a Stock Solution: Accurately weigh a known amount of 2,6-Dichloro-8,9-dimethyl-9H-purine and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) in a volumetric flask to create a primary stock solution of known concentration.

-

Create Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

-

Analyze Standards: Inject the calibration standards into the HPLC system and record the peak area for each concentration.

-

Plot Curve: Plot the peak area versus concentration and perform a linear regression analysis. The resulting calibration curve (y = mx + c) should have a correlation coefficient (R²) of >0.99 for accuracy.

Solubility Calculation

-

Inject the diluted sample from the solubility experiment into the HPLC.

-

Determine the peak area of the analyte.

-

Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility.

Solubility (mg/mL) = C_hplc × Dilution_Factor

Where:

-

C_hplc is the concentration calculated from the HPLC calibration curve (in mg/mL).

-

Dilution_Factor is the total dilution performed on the saturated supernatant.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, tabular format. It is crucial to report the temperature at which the measurements were made, as solubility is temperature-dependent.

Table 1: Experimentally Determined Solubility of 2,6-Dichloro-8,9-dimethyl-9H-purine at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | Nonpolar | [Insert Data] | [Insert Data] |

| Toluene | Nonpolar | [Insert Data] | [Insert Data] |

| Dichloromethane | Polar Aprotic | [Insert Data] | [Insert Data] |

| Tetrahydrofuran | Polar Aprotic | [Insert Data] | [Insert Data] |

| Acetonitrile | Polar Aprotic | [Insert Data] | [Insert Data] |

| Acetone | Polar Aprotic | [Insert Data] | [Insert Data] |

| Ethyl Acetate | Polar Aprotic | [Insert Data] | [Insert Data] |

| Methanol | Polar Protic | [Insert Data] | [Insert Data] |

| Ethanol | Polar Protic | [Insert Data] | [Insert Data] |

| Dimethyl Sulfoxide | Highly Polar Aprotic | [Insert Data] | [Insert Data] |

Note: Molecular Weight of C₈H₈Cl₂N₄ is approximately 231.08 g/mol .

Conclusion and Best Practices

This guide outlines a robust and reliable methodology for determining the organic solvent solubility of 2,6-Dichloro-8,9-dimethyl-9H-purine. By adhering to the principles of the shake-flask method and employing accurate analytical quantification by HPLC, researchers can generate the high-quality data necessary to advance their research and development objectives.

Key considerations for data integrity:

-

Purity: Ensure the purity of both the compound and the solvents used.

-

Equilibrium: Confirm that the system has reached equilibrium; for poorly soluble compounds, this may require longer agitation times.

-

Temperature Control: Maintain strict temperature control throughout the experiment.

-

Analytical Validation: Use a properly validated HPLC method with a robust calibration curve.

By following this comprehensive approach, scientists can confidently establish a critical physicochemical parameter for this important purine derivative.

References

- Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.). Google Scholar.

- Technical Support Center: Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions - Benchchem. (n.d.). BenchChem.

- CAS 2382-10-7: 2,6-Dichloro-9-methyl-9H-purine - CymitQuimica. (n.d.). CymitQuimica.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). oecd-ilibrary.org.

- overcoming solubility issues with 1H-Purine, 2,6,8-trimethyl- | Benchchem. (n.d.). BenchChem.

- A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. (n.d.). EUR-Lex.

- overcoming 6-decylsulfanyl-7H-purine solubility issues - Benchchem. (n.d.). BenchChem.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). PharmaGuru.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. (2009, March 24).

- How to measure solubility for drugs in oils/emulsions? (2023, April 5).

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14). Improved Pharma.

- Test No.

- HPLC Testing Procedure - Phenomenex. (n.d.). Phenomenex.

- Alkylation of 2,6-dichloro-9H-purine. (n.d.).

Sources

- 1. CAS 2382-10-7: 2,6-Dichloro-9-methyl-9H-purine [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Testing Procedure | Phenomenex [phenomenex.com]

The Therapeutic Potential of Dichlorinated Purines: A Technical Guide for Drug Development Professionals

Foreword: The Versatility of the Dichloropurine Scaffold

Dichlorinated purines, particularly the 2,6-dichloropurine scaffold, represent a cornerstone in the synthesis of a diverse array of biologically active molecules. The strategic placement of two chlorine atoms on the purine ring creates a highly reactive and versatile intermediate, amenable to selective nucleophilic substitution. This chemical tractability has been expertly exploited by medicinal chemists to generate extensive libraries of purine analogs with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of dichlorinated purine derivatives, with a focus on their utility in oncology, virology, and immunology. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this important class of compounds.

I. Core Chemistry and Synthesis: Leveraging Reactivity for Diversity

The therapeutic journey of dichlorinated purines begins with their synthesis and subsequent derivatization. 2,6-Dichloropurine is a key starting material, and its efficient synthesis is paramount for the economic viability of developing downstream drug candidates.

A common and industrially scalable method for the preparation of 2,6-dichloropurine involves the direct chlorination of xanthine using phosphorus oxychloride in the presence of a weak nucleophilic organic base.[1] This method offers high yields and avoids the use of more hazardous reagents. Another approach involves the chlorination of 2-amino-6-chloropurine.[2]

The true synthetic utility of 2,6-dichloropurine lies in the differential reactivity of its two chlorine atoms. The chlorine at the C6 position is more susceptible to nucleophilic attack than the chlorine at the C2 position. This allows for a stepwise and selective introduction of various functional groups, leading to a vast chemical space of 2,6-disubstituted purine derivatives.[1] For instance, reaction with an amine can selectively replace the C6-chlorine, followed by a second nucleophilic substitution at the C2 position.

This selective reactivity is fundamental to the synthesis of numerous clinically relevant purine analogs. A prime example is the synthesis of 2-amino-6-chloropurine, a key intermediate for many antiviral and anticancer agents, which can be prepared from 2,6-dichloropurine.[3]

Logical Flow of 2,6-Dichloropurine Derivatization:

Caption: Stepwise synthesis of 2,6-disubstituted purines from xanthine.

II. Therapeutic Applications in Oncology: Targeting Uncontrolled Cell Proliferation

The structural similarity of purine analogs to endogenous purines allows them to function as antimetabolites, interfering with essential cellular processes like DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4] Derivatives of 2,6-dichloropurine have shown significant promise as anticancer agents, with several compounds demonstrating potent activity in preclinical and clinical studies.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of dichlorinated purine derivatives are often multifaceted, involving the modulation of multiple signaling pathways critical for cancer cell survival and proliferation.

-

Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis. Thiopurines, a class of drugs that includes derivatives of dichlorinated purines, are known to induce apoptosis.[5] This process is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This disruption of mitochondrial function can lead to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[]

-

Signaling Pathway Modulation: Dichlorinated purine derivatives have been shown to inhibit key signaling pathways that are frequently dysregulated in cancer:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can halt cancer progression. Some purine analogs have been shown to inactivate this pathway, leading to reduced cancer cell viability.

-

Hedgehog/Gli1 Signaling: The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Inhibition of this pathway can suppress tumor growth.

-

EGFR Signaling: Some dichloropurine derivatives have been shown to inhibit the synthesis of epidermal growth factor (EGF) receptors, which are often overexpressed in cancer cells and drive tumor growth.[7]

-

Signaling Pathways Targeted by Dichloropurine Derivatives in Cancer:

Caption: Key signaling pathways modulated by dichloropurine derivatives in cancer cells.

In Vitro and In Vivo Efficacy

The anticancer potential of dichlorinated purine derivatives has been demonstrated in numerous in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Dichloropurine Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Bozepinib | MCF-7 (Breast) | 1.23 | Marchal et al., 2013 |

| Bozepinib | Colon Cancer Cells | Low micromolar | López-Cara et al., 2011 |

| DCAH | U87 (Glioblastoma) | Not specified, but inhibited growth | Study evaluating dichloric compounds[8] |

| DCMAH | U87 (Glioblastoma) | Not specified, but inhibited growth | Study evaluating dichloric compounds[8] |

In vivo studies using animal models, such as xenograft models in nude mice, have further validated the antitumor activity of these compounds. For instance, cationic dichloric compounds have been shown to inhibit tumor growth in a U87 glioblastoma model.[8]

III. Antiviral Applications: Combating Viral Replication

The structural analogy of dichlorinated purine derivatives to natural nucleosides makes them potent inhibitors of viral replication. These compounds can be metabolized within the host cell to their active triphosphate forms, which then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination and halts viral replication.

A range of purine nucleoside analogs have demonstrated broad-spectrum antiviral activity against various viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), hepatitis B virus (HBV), and human immunodeficiency virus (HIV).[9]

In Vitro and In Vivo Antiviral Efficacy

The antiviral activity of dichlorinated purine derivatives is typically assessed in vitro by measuring the reduction in viral load or cytopathic effect in cell culture. In vivo efficacy is evaluated in animal models by monitoring viral titers in various tissues and observing clinical outcomes.

For example, favipiravir, a purine analog, has shown high activity in vivo in a lethal influenza infection model in mice, demonstrating a dose-dependent decrease in pulmonary viral titer and mortality.[10] While not a dichlorinated purine itself, its mechanism of action as a nucleoside analog is relevant to the broader class of compounds.

IV. Immunomodulatory and Anti-inflammatory Potential

The role of purines in modulating the immune system is well-established. Extracellular purines can act as signaling molecules that influence the activity of various immune cells.[11] Purine nucleoside analogs can exert both immunosuppressive and immunostimulatory effects, depending on the specific compound and the cellular context.

The immunosuppressive properties of some purine analogs have been harnessed for the treatment of autoimmune diseases and the prevention of graft-versus-host disease.[12] These effects are often attributed to the induction of apoptosis in lymphocytes.[12]

Conversely, other purine derivatives can stimulate the immune system. For instance, certain formulations have been shown to up-regulate the release of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages, suggesting a potential role in enhancing the immune response to pathogens.[13]

The anti-inflammatory effects of some purine derivatives are being explored for conditions like rheumatoid arthritis and inflammatory bowel disease. The development of novel anti-inflammatory therapeutics often involves screening in various animal models of inflammation, such as carrageenan-induced paw edema or adjuvant-induced arthritis.[14][15][16]

V. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the study of dichlorinated purines.

Protocol 1: Synthesis of 2-Amino-6-Substituted Purines from 2,6-Dichloropurine

This protocol outlines a general procedure for the selective substitution of 2,6-dichloropurine to generate 2-amino-6-substituted purine derivatives.

Workflow for Synthesis of 2-Amino-6-Substituted Purines:

Caption: General workflow for the synthesis of 2-amino-6-substituted purines.

Step-by-Step Methodology:

-

C6-Substitution:

-

Dissolve 2,6-dichloropurine in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

-

Add the first nucleophile (e.g., a primary or secondary amine) to the solution. The stoichiometry should be carefully controlled to favor monosubstitution.

-

Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically ranging from room temperature to 100°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and isolate the C6-substituted 2-chloropurine intermediate. This can be achieved by precipitation with water followed by filtration, or by extraction.

-

-

C2-Substitution:

-

Dissolve the isolated C6-substituted 2-chloropurine intermediate in a suitable solvent.

-

Add the second nucleophile, which is typically ammonia (in the form of aqueous or methanolic ammonia) to introduce the amino group at the C2 position.

-

This step may require heating in a sealed vessel to achieve the desired reaction temperature and pressure.

-

Monitor the reaction for completion using TLC or LC-MS.

-

Once the reaction is complete, the final 2-amino-6-substituted purine product is purified using standard techniques such as column chromatography or recrystallization.

-

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the dichlorinated purine test compound in cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

-

-

MTT Addition:

-

Prepare a stock solution of MTT in phosphate-buffered saline (PBS) (e.g., 5 mg/mL).

-

Add a specific volume of the MTT solution to each well (e.g., 10-20 µL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

-

Protocol 3: Quantification of Viral Load using Quantitative Real-Time PCR (qPCR)

This protocol provides a general framework for quantifying viral RNA or DNA in a sample, which is essential for assessing the efficacy of antiviral compounds.

Step-by-Step Methodology:

-

Nucleic Acid Extraction:

-

Extract viral nucleic acid (RNA or DNA) from the experimental samples (e.g., cell culture supernatant, tissue homogenates) using a commercially available extraction kit according to the manufacturer's instructions.

-

-

Reverse Transcription (for RNA viruses):

-

If the target is an RNA virus, perform reverse transcription to convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

-

qPCR Reaction Setup:

-

Prepare a master mix containing qPCR buffer, dNTPs, forward and reverse primers specific to a conserved region of the viral genome, a fluorescent probe (e.g., TaqMan probe), and a DNA polymerase.

-

Add a specific volume of the extracted nucleic acid (or cDNA) to each well of a qPCR plate containing the master mix.

-

Include a standard curve of known concentrations of a plasmid containing the target viral sequence to enable absolute quantification. Also include no-template controls to check for contamination.

-

-

qPCR Amplification and Detection:

-

Run the qPCR plate in a real-time PCR instrument using an appropriate thermal cycling protocol (denaturation, annealing, and extension steps).

-

The instrument will monitor the fluorescence signal in real-time as the viral target is amplified.

-

-

Data Analysis:

-

The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample.

-

A lower Ct value corresponds to a higher initial amount of viral nucleic acid.

-

Use the standard curve to calculate the absolute copy number of the viral genome in each sample.[17][18][19]

-

VI. Future Directions and Conclusion

Dichlorinated purines continue to be a rich source of inspiration for the development of novel therapeutics. The inherent versatility of the 2,6-dichloropurine scaffold, coupled with an ever-expanding understanding of the molecular drivers of diseases, presents exciting opportunities for the design of next-generation purine-based drugs.

Future research in this area will likely focus on:

-

Target-Specific Analogs: The development of dichlorinated purine derivatives that selectively target specific kinases or other enzymes that are dysregulated in disease.

-

Combination Therapies: Exploring the synergistic effects of dichlorinated purine analogs with other anticancer or antiviral agents to enhance efficacy and overcome drug resistance.

-

Novel Drug Delivery Systems: Utilizing innovative drug delivery technologies to improve the pharmacokinetic and pharmacodynamic properties of these compounds, thereby enhancing their therapeutic index.

-

Expansion into New Therapeutic Areas: Investigating the potential of dichlorinated purine derivatives for the treatment of a broader range of diseases, including neurodegenerative and metabolic disorders.

VII. References

-

Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement. (n.d.). PMC. [Link]

-

Facile and Practical Synthesis of 2,6-Dichloropurine. (n.d.). ResearchGate. [Link]

-

Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

-

Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. (2020). research journal. [Link]

-

Inflammation. (n.d.). William Harvey Research. [Link]

-

Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A. (2021). PubMed. [Link]

-

Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (2019). Ministry of Health and Prevention - United Arab Emirates. [Link]

-

In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021). [Link]

-

Influenza A virus H5N1 Quantitative qPCR Standard. (n.d.). NZYtech. [Link]

-

In vivo antitumor efficacy and biosafety evaluation. (A) Schematic... (n.d.). ResearchGate. [Link]

-

Synthesis method of 2-amino-6-chloropurine. (n.d.). Google Patents.

-

Testing of immunomodulatory properties in vitro. (n.d.). PubMed. [Link]

-

qPCR Assay for Rapid Virus Detection and Quantification. (2023). Labinsights. [Link]

-

Process for preparing 2,6-dichloropurine. (n.d.). Google Patents.

-

Understanding immune-modulatory efficacy in vitro. (n.d.). PMC. [Link]

-

Preparation of 2-amino-6-chloropurine. (n.d.). Google Patents.

-

Six useful viral qRT-PCR tips. (2017). VIROLOGY RESEARCH SERVICES. [Link]

-

In Vitro Evaluation of Immunomodulating Drugs as Perpetrators of Drug Interactions. (2023). [Link]

-

p,p′-Dichlorodiphenyltrichloroethane inhibits the apoptosis of colorectal adenocarcinoma DLD1 cells through PI3K/AKT and Hedgehog/Gli1 signaling pathways. (n.d.). Toxicology Research (RSC Publishing). [Link]

-

Synthesis and biological evaluation of 2,6-dichloropurine bicyclonucleosides containing a triazolyl-carbohydrate moiety. (2013). PubMed. [Link]

-

Two dichloric compounds inhibit in vivo U87 xenograft tumor growth. (2019). PMC - NIH. [Link]

-

Adverse and beneficial immunological effects of purine nucleoside analogues. (n.d.). PubMed. [Link]

-

Inhibition Effect of Chloroquine and Integrin-Linked Kinase Knockdown on Translation in Melanoma Cells. (n.d.). PMC. [Link]

-

In vitro evaluation of the immunomodulatory activity of the nutraceutical formulation AminoDefence. (2024). PubMed. [Link]

-

Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species. (n.d.). PMC. [Link]

-

Broad anti-coronaviral activity of FDA approved drugs against SARS-CoV-2 in vitro and ... (2020). bioRxiv. [Link]

-

The Impact of Immunomodulatory Components Used in Clinical Nutrition—A Narrative Review. (2025). MDPI. [Link]

-

Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). [Link]

-

Purine modulation of cytokine release during diuretic therapy of rheumatoid arthritis. (2004). [Link]

-

Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. (2021). bioRxiv.org. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC. [Link]

-

Purine Nucleosides Used in Animals. (n.d.). MSD Veterinary Manual. [Link]

-

RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells. (n.d.). MDPI. [Link]

-

Anti-cancer synergy of dichloroacetate and EGFR tyrosine kinase inhibitors in NSCLC cell lines. (n.d.). DCA Guide. [Link]

-

Antiviral activity of nucleoside analogues against SARS-coronavirus (SARS-coV). (n.d.). PubMed. [Link]

-

DDDR-25. CO-INHIBITION OF KINASE SIGNALING PATHWAYS AND EPIGENETIC REGULATORS OVERCOMES COMPENSATORY EFFECTS IN PEDIATRIC HIGH-GRADE GLIOMAS. (n.d.). PMC. [Link]

-

The Flavonoid Extract of Polygonum viviparum L. Alleviates Dextran Sulfate Sodium-Induced Ulcerative Colitis by Regulating Intestinal Flora Homeostasis and Uric Acid Levels Through Inhibition of PI3K/AKT/NF-κB/IL-17 Signaling Pathway. (2025). MDPI. [Link]

-

Metabolomics Insights of the Immunomodulatory Activities of Phlorizin and Phloretin on Human THP-1 Macrophages. (2021). PMC. [Link]

-

Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. (2023). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

- 3. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 4. What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem [keyingchemical.com]

- 5. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 5451-40-1: 2,6-Dichloropurine | CymitQuimica [cymitquimica.com]

- 8. Two dichloric compounds inhibit in vivo U87 xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 11. mdpi.com [mdpi.com]

- 12. Adverse and beneficial immunological effects of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro evaluation of the immunomodulatory activity of the nutraceutical formulation AminoDefence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]

- 16. Inflammation - William Harvey Research [williamharveyresearch.com]

- 17. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

mechanism of action of 2,6,9-trisubstituted purine derivatives

Executive Summary

The purine heterocycle is a privileged scaffold in medicinal chemistry, primarily due to its structural homology with the adenine ring of adenosine triphosphate (ATP). By systematically modifying the 2, 6, and 9 positions of the purine core, researchers have developed a vast array of highly potent, ATP-competitive kinase inhibitors. Initially pioneered through the discovery of classic cyclin-dependent kinase (CDK) inhibitors like roscovitine and olomoucine, 2,6,9-trisubstituted purines have evolved into versatile pharmacological tools and clinical candidates for oncology, overcoming tyrosine kinase inhibitor (TKI) resistance, and treating fibrotic diseases. This technical guide explores the structural biology, mechanism of action, and experimental validation of these critical compounds.

Structural Biology and Pharmacophore Modeling

The potency and selectivity of 2,6,9-trisubstituted purines are dictated by their spatial orientation within the highly conserved ATP-binding pocket of protein kinases. The purine core acts as the central anchor, while the substituents explore distinct sub-pockets:

-

C6 Substitution: Bulky groups, such as benzylamino or heterobiarylmethylamino moieties, project into the specificity pocket and form critical hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2). In silico modeling demonstrates that heterobiarylmethylamino substitutions yield exceptionally high interaction energies, driving nanomolar potency[1].

-

N9 Substitution: Hydrophobic groups (e.g., isopropyl, cyclopentyl) are directed toward the ribose-binding pocket. The use of a cyclopentyl ring at N9 has been shown to significantly enhance the hydrophobic packing within this region[1].

-

C2 Substitution: Smaller, often polar groups (e.g., hydroxyethylamino) extend toward the solvent-exposed region. This not only modulates the physicochemical properties (solubility, ADME) but also interacts with residues at the edge of the ATP cleft, fine-tuning kinase selectivity.

Caption: Logical relationship of 2,6,9-trisubstituted purine pharmacophore and ATP-pocket interactions.

Mechanism of Action: Kinase Inhibition and Cellular Arrest

The primary mechanism of action for 2,6,9-trisubstituted purines is the thermodynamic competition with ATP for the catalytic cleft of kinases. While historically recognized as pan-CDK inhibitors, rational design has yielded derivatives with remarkable selectivity profiles.

-

CDK-Driven Cell Cycle Arrest: Compounds targeting CDK1, CDK2, and CDK4 disrupt the cell cycle machinery. For instance, inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, silencing the expression of genes required for S-phase entry, thereby triggering a robust G1/S phase arrest and subsequent caspase-mediated apoptosis[2].

-

Transcriptional Regulation via CDK12/9: Newer derivatives have been optimized to target CDK12 and CDK9. Inhibition of CDK12 downregulates the phosphorylation of RNA Polymerase II at the C-terminal domain (Pol II p-CTD Ser2), suppressing the transcription of downstream oncogenes and DNA damage response genes, which is particularly effective in overcoming trastuzumab resistance in HER2+ breast cancers[3].

-

Beyond CDKs (Bcr-Abl and PDGFRα): Recent library expansions have identified 2,6,9-trisubstituted purines that potently inhibit tyrosine kinases. Specific derivatives exhibit low nanomolar inhibition of the Bcr-Abl fusion protein (including the highly resistant T315I mutant), arresting chronic myeloid leukemia (CML) cells in the G1 phase[4]. Others have shown specific nanomolar activity against PDGFRα, inducing apoptosis in eosinophilic leukemia models[5].

Caption: Mechanism of action showing CDK2 pathway blockade by 2,6,9-trisubstituted purines.

Quantitative Structure-Activity Relationship (SAR) Data

The evolution of the purine scaffold is best illustrated by comparing the inhibitory potency across generations of derivatives. The table below summarizes the target profiles and IC50 values of benchmark compounds.

| Compound | Key Substitutions (C2, C6, N9) | Primary Target(s) | IC50 (µM) | Cellular Effect |

| Olomoucine | Hydroxyethylamino, Benzylamino, Methyl | CDK1, CDK2, CDK5 | ~7.0 | Moderate G1 arrest[6] |

| Roscovitine | Hydroxyethylamino, Benzylamino, Isopropyl | CDK2, CDK7, CDK9 | ~0.7 | G1/S arrest, Apoptosis[7] |

| Purvalanol A | Hydroxyethylamino, 3-Cl-4-carboxyanilino, Isopropyl | CDK1, CDK2 | ~0.07 | Strong antiproliferative[7] |

| Compound 6b | Substituted, Heterobiarylmethylamino, Cyclopentyl | CDK1, CDK2 | ~0.008 | Robust caspase activation[1] |

| Compound 11b | Substituted, Arylamino, Cyclopropylmethyl | Bcr-Abl (WT & T315I) | ~0.015 | Overcomes TKI resistance[4] |

Experimental Workflows and Protocols

To rigorously validate the mechanism of action of novel 2,6,9-trisubstituted purines, application scientists must employ orthogonal assays. The following protocols establish a self-validating system, bridging isolated biochemical inhibition with functional cellular phenotypes.

Protocol A: In Vitro Kinase Activity Profiling (ADP-Glo™ Assay)

Causality & Rationale: Traditional radiometric assays pose safety and disposal challenges. The ADP-Glo assay is a luminescent, homogeneous method that measures the accumulation of ADP. Because luminescence is directly proportional to kinase activity, it provides a highly sensitive, self-validating readout free from the interference of fluorescent compound autofluorescence.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute purified recombinant kinase (e.g., CDK2/Cyclin E) and substrate peptide to optimal concentrations.

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of the purine derivative in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

-

Kinase Reaction: Add the kinase/substrate mixture to the compound wells. Initiate the reaction by adding ultrapure ATP (at the predetermined Km value for the specific kinase to ensure competitive inhibition dynamics). Incubate at room temperature for 60 minutes.

-

ADP Detection: Add ADP-Glo™ Reagent (equal volume to the reaction) to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Data Analysis: Read luminescence on a microplate reader. Plot relative light units (RLU) against log[inhibitor] using a 4-parameter logistic non-linear regression to calculate the absolute IC50.

Protocol B: Cell Cycle Analysis via Flow Cytometry (Propidium Iodide)

Causality & Rationale: Biochemical inhibition must translate to cellular efficacy. Propidium Iodide (PI) intercalates into double-stranded nucleic acids stoichiometrically. By treating cells with RNase, PI fluorescence becomes a direct, quantitative measure of DNA content, allowing precise discrimination between G1 (2n), S (between 2n and 4n), and G2/M (4n) phases.

Step-by-Step Methodology:

-

Treatment: Seed target cancer cells (e.g., MCF-7 or G361) in 6-well plates. Treat with the purine derivative at 1X and 5X the established cellular GI50 for 24 hours. Include a vehicle (DMSO) control.

-

Harvest & Fixation: Trypsinize cells, wash with cold PBS, and resuspend in 300 µL PBS. Add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently. (Note: Dropwise addition prevents cell clumping, ensuring single-cell suspensions crucial for flow cytometry.) Fix at -20°C for at least 2 hours.

-

Permeabilization & RNase Treatment: Centrifuge to remove ethanol. Wash the cell pellet twice with cold PBS. Resuspend in 500 µL of PI Staining Solution (PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100). (Note: RNase A is mandatory to eliminate double-stranded RNA, preventing false-positive fluorescence.)

-

Incubation: Incubate in the dark at 37°C for 30 minutes to allow complete RNA digestion and DNA intercalation.

-

Acquisition & Analysis: Acquire data on a flow cytometer (e.g., BD FACSCanto). Use a linear scale for the PI channel (FL2). Plot FL2-Area vs. FL2-Width to gate out doublets. Analyze the single-cell population using cell cycle modeling software to quantify the percentage of cells in G1, S, and G2/M phases.

Caption: Staged experimental workflow for validating 2,6,9-trisubstituted purine inhibitors.

References

-

A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]

-

New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia. MDPI Pharmaceuticals.[Link]

-

Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents. Molecules.[Link]

-

Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI Cancers.[Link]

-

Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors. Molecular Cancer Therapeutics.[Link]

-

Trisubstituted purine inhibitors of PDGFRα and their antileukemic activity in the human eosinophilic cell line EOL-1. CoLab.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A novel series of highly potent 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Trisubstituted purine inhibitors of PDGFRα and their antileukemic activity in the human eosinophilic cell line EOL-1 | CoLab [colab.ws]

- 6. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

A Technical Guide to 2,6-Dichloro-8,9-dimethyl-9H-purine and its Analogs for the Research Scientist

An In-Depth Review of Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2,6-dichloro-8,9-dimethyl-9H-purine, a substituted purine of interest to researchers and professionals in drug development. Due to the limited specific data available for this exact compound, this guide will also extensively cover the closely related and well-documented analog, 2,6-dichloro-9-methyl-9H-purine, as a foundational reference. The synthesis strategies discussed will be broadly applicable to a range of 2,6,9-trisubstituted purines, offering a roadmap for the preparation of the title compound.

Chemical Identity and Physicochemical Properties

A specific CAS number for 2,6-dichloro-8,9-dimethyl-9H-purine has not been prominently assigned in major chemical databases. However, based on its structure, we can infer its properties from closely related compounds. The most pertinent analog with a registered CAS number is 2,6-dichloro-9-methyl-9H-purine.

Table 1: Physicochemical Properties of 2,6-dichloro-9-methyl-9H-purine

| Property | Value | Source |

| CAS Number | 2382-10-7 | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₄ | [1][2] |

| Molecular Weight | 203.03 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF; limited solubility in water.[2] | |

| IUPAC Name | 2,6-dichloro-9-methylpurine | [1] |

For the target molecule, 2,6-dichloro-8,9-dimethyl-9H-purine , the molecular formula would be C₇H₆Cl₂N₄ and the molecular weight would be approximately 217.06 g/mol . The additional methyl group at the C8 position is expected to slightly increase its lipophilicity.

Synthesis Strategies

The synthesis of 2,6,9-trisubstituted purines typically commences from the commercially available precursor, 2,6-dichloropurine.[3][4][5] The general approach involves a sequence of alkylation and nucleophilic substitution reactions.

N9-Alkylation

The first step often involves the alkylation of 2,6-dichloropurine to introduce the methyl group at the N9 position. This reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Experimental Protocol: N9-methylation of 2,6-Dichloropurine

-

To a solution of 2,6-dichloropurine (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 mmol).

-

Add methyl iodide (CH₃I, 1.2 mmol) to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,6-dichloro-9-methyl-9H-purine.

It is important to note that this reaction can sometimes yield a mixture of N9 and N7 isomers, which may require careful chromatographic separation.[3]

C8-Substitution

To synthesize the title compound, a subsequent C8-methylation would be necessary. Direct methylation at the C8 position of the purine ring can be challenging. A common strategy involves bromination at the C8 position followed by a palladium-catalyzed cross-coupling reaction, such as a Stille coupling.

Diagram 1: Synthetic Pathway to 2,6-Dichloro-8,9-dimethyl-9H-purine

Caption: A plausible synthetic route to 2,6-dichloro-8,9-dimethyl-9H-purine.

Applications in Research and Drug Discovery

Substituted purines are a class of compounds with significant biological activity, often targeting kinases and other enzymes involved in cell signaling pathways.[3][6] 2,6-dichloro-9-methyl-9H-purine serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules.[2]

The chlorine atoms at the C2 and C6 positions are excellent leaving groups for nucleophilic aromatic substitution, allowing for the introduction of various functional groups, such as amines, to generate libraries of compounds for screening.[4][7] These derivatives have been investigated for their potential as:

-

Anticancer agents: By targeting cyclin-dependent kinases (CDKs) that regulate the cell cycle.[3]

-

Apoptosis-inducing agents: Several 2,6,9-trisubstituted purine derivatives have been shown to induce programmed cell death in cancer cell lines.[3][6]

-

Cardiomyogenesis-inducing agents: As structural analogs of compounds like reversine.[4]

The introduction of a methyl group at the C8 position, as in the title compound, can influence the molecule's steric and electronic properties, potentially altering its binding affinity and selectivity for biological targets.

Safety and Handling

As with all chlorinated organic compounds, proper safety precautions must be observed when handling 2,6-dichloro-9-methyl-9H-purine and its derivatives.

Table 2: GHS Hazard Information for 2,6-dichloro-9-methyl-9H-purine

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Personal Protective Equipment (PPE) and Handling Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Personal Protective Equipment: Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8][10] Do not eat, drink, or smoke when using this product.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Spills: In case of a spill, avoid generating dust.[9] Clean up spills immediately using appropriate procedures and dispose of waste in accordance with local regulations.

Conclusion

References

-

PubChem. 2,6-dichloro-9-methyl-9H-purine. [Link]

-

Calderón-Arancibia, J., et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 20(9), 17384-17403. [Link]

-

Academia.edu. Solid-phase synthesis of 2,6,8-trisubstituted purines. [Link]

-

Matrix Fine Chemicals. 2,6-DICHLORO-9H-PURINE | CAS 5451-40-1. [Link]

-

Science of Synthesis. Product Class 17: Purines. [Link]

-

ResearchGate. Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. [Link]

-

MDPI. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. [Link]

Sources

- 1. 2,6-dichloro-9-methyl-9H-purine | C6H4Cl2N4 | CID 1712553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2382-10-7: 2,6-Dichloro-9-methyl-9H-purine [cymitquimica.com]

- 3. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

safety and handling of chlorinated purine compounds

Chlorinated Purine Compounds: A Comprehensive Guide to Safety, Handling, and Experimental Workflows

Introduction

Chlorinated purines—such as 6-chloropurine, 2,6-dichloropurine, and their nucleoside analogs like cladribine (2-chloro-2'-deoxyadenosine)—are foundational scaffolds in medicinal chemistry, oncology, and antiviral drug development. Their structural mimicry of natural purines (adenine and guanine) allows them to seamlessly integrate into and disrupt nucleic acid synthesis[1]. However, the very mechanisms that make them potent antineoplastic agents also render them significant occupational hazards,[2].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between the biochemical utility of chlorinated purines and the rigorous, causality-driven safety protocols required for their handling. By understanding the molecular basis of their toxicity, researchers can implement self-validating safety systems and optimized synthetic workflows that protect personnel while ensuring high-yield experimental outcomes.

Physicochemical Properties and Hazard Profiles

Understanding the inherent risks of chlorinated purines requires a detailed analysis of their toxicological data. The substitution of a highly electronegative chlorine atom on the purine ring significantly alters the molecule's electronic distribution, lipophilicity, and enzymatic resistance, directly influencing its toxicity profile.

Table 1: Quantitative Hazard Profiles of Key Chlorinated Purines

| Compound | CAS Number | Acute Toxicity (Oral LD50) | GHS Hazard Classifications | Key Target Organs / Effects |

| 6-Chloropurine | 87-42-3 | 720 mg/kg (Mouse)[3] | Acute Tox. 4 (H302)[3],[4] | Gastrointestinal tract; Harmful if swallowed[4]. |

| 2,6-Dichloropurine | 5451-40-1 | < 300 mg/kg (Estimated) | Acute Tox. 3 (H301), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[5],[6] | Severe eye/skin irritation; Toxic if swallowed[5],[6]. |

| Cladribine (2-CdA) | 4291-63-8 | 150 mg/kg (Mouse, i.p.) | Acute Tox. 3 (H301), Muta. 2 (H341), Repr. 2 (H361) | Bone marrow (myelosuppression), Central Nervous System[2],. |

Mechanisms of Toxicity and Biological Pathways

To design effective safety protocols, we must first understand the causality behind the toxicity of these compounds. The hazard of chlorinated purine nucleosides, such as cladribine, lies in their biochemical stability and targeted enzymatic activation.

The presence of a chlorine atom at the 2-position renders cladribine highly resistant to deamination by the enzyme adenosine deaminase (ADA),. Once the compound enters a lymphocyte, it is rapidly phosphorylated by deoxycytidine kinase (dCK) into its active triphosphate form (CdATP),[7]. Because ADA cannot degrade it, CdATP accumulates to toxic levels, disrupting cellular metabolism, inhibiting DNA repair, and inducing DNA strand breaks that ultimately trigger apoptosis,[7]. While this targeted cytotoxicity is highly effective for treating indolent leukemias, accidental occupational exposure (via inhalation of aerosols or dermal absorption) can lead to irreversible myelosuppression and neurotoxicity[2],[8].

Intracellular activation and toxicity pathway of chlorinated purine nucleosides.

Safe Handling, Storage, and Spill Response Workflows

Given the acute toxicity (GHS Category 3) and mutagenic potential of compounds like 2,6-dichloropurine and cladribine[5],, handling protocols must be self-validating. This means every step must include a verification mechanism to ensure containment.

Causality in Engineering Controls and PPE:

-

Ventilation: Chlorinated purines are typically handled as fine, crystalline powders[9],[1]. Aerosolization poses a severe inhalation hazard. Therefore, all weighing and transfer operations must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator[10],[4].

-

PPE: Standard surgical masks are insufficient. A NIOSH-approved N95 or P2 (EN 143) respirator is mandatory when handling bulk powders to prevent inhalation of micro-particulates,. Nitrile gloves must be double-layered and inspected prior to use, as the lipophilicity of nucleoside analogs can facilitate dermal absorption[10].

Step-by-Step Methodology: Hazardous Powder Spill Response Protocol

This protocol is designed as a self-validating system to ensure zero residual contamination.

-

Evacuation and Isolation: Immediately evacuate personnel from the vicinity. Ensure local exhaust ventilation remains active to capture airborne dust[10],[4].

-

PPE Donning: Responders must don a full-face respirator (or N95 with tight-fitting safety goggles), impervious fire-resistant coveralls, and heavy-duty nitrile gloves[10],[11].

-

Aerosol Prevention (Containment): Do not dry sweep, as this generates hazardous aerosols[10],[4]. Gently cover the spill with damp absorbent pads. Use water or a highly dilute alkaline solution, depending on the specific purine's solubility profile.

-

Collection: Use non-sparking tools to scoop the dampened material into a compatible, sealable hazardous waste container[10].

-

Decontamination & Validation: Wash the affected surface with copious amounts of soap and water, followed by a 70% ethanol wipe down[11]. Validation Step: Swab the cleaned area and analyze via UV-Vis or LC-MS to confirm the absence of residual chlorinated purine before releasing the area back to general use.

Self-validating spill response workflow for chlorinated purine powders.

Synthesis and Chemical Stability: Safety by Design

The historical synthesis of chlorinated purines involved highly reactive and dangerous intermediates. Modern synthetic routes have been optimized to mitigate these risks through "Safety by Design."

Case Study: Synthesis of 6-Chloropurine and 2-Amino-6-chloropurine Older methods for synthesizing 2-amino-6-chloropurine relied on a 2,4,5-triamino-6-chloropyrimidine intermediate, which required large quantities of hazardous sodium metal, presenting severe fire and explosion risks[12]. A safer, highly efficient alternative utilizes 4-chloro-5,6-dinitropyrimidine-2-amine as an intermediate, bypassing the need for sodium and improving the overall safety profile of the chlorination step[12].

Similarly, the synthesis of 6-chloropurine from hypoxanthine can be safely achieved using bis(trichloromethyl)carbonate (triphosgene) and an organic amine catalyst in an organic solvent. Causality: Triphosgene is a stable solid and is significantly safer to handle than phosgene gas, reducing the risk of catastrophic inhalation exposure while maintaining high chlorination efficiency and reaction yield.

Experimental Protocol: Chemoselective Modification

Chlorinated purines are widely used as electrophiles in cross-coupling reactions. In 2,6-dichloropurine, the 6-position chlorine is generally more reactive to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling than the 2-position due to the electronic effects of the purine ring[13].

Step-by-Step Methodology: Chemoselective Suzuki-Miyaura Coupling of 2,6-Dichloropurine

Objective: Chemoselective functionalization at the C6 position using an organoboronic acid, deliberately avoiding highly toxic organostannane (Stille) reagents to improve the safety profile[13].

-

Preparation: In a strictly inert atmosphere (glovebox or Schlenk line), charge a dry, round-bottom flask with 2,6-dichloropurine (1.0 eq), the appropriate arylboronic acid (1.1 eq), and a mild base (e.g., K2CO3, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq)[13]. Causality: Pd(PPh3)4 is selected because its electron-rich nature facilitates rapid oxidative addition specifically to the more activated C-Cl bond at the 6-position, ensuring high chemoselectivity[13].

-

Solvent Introduction: Degas a mixture of Toluene/Ethanol/Water (e.g., 4:1:1 v/v) by sparging with argon for 30 minutes. Add the solvent to the reaction flask.

-

Reaction Execution: Heat the mixture to 80°C under continuous stirring and argon flow. Validation Step: Monitor the reaction via LC-MS every 2 hours. The reaction is deemed complete when the mass peak corresponding to the starting 2,6-dichloropurine is fully consumed, yielding the mono-coupled 6-aryl-2-chloropurine.

-

Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black (hazardous heavy metal waste), and concentrate the filtrate. Purify via flash column chromatography.

Conclusion

The handling, synthesis, and application of chlorinated purines demand a rigorous, causality-driven approach. By deeply understanding the molecular basis of their toxicity—such as their resistance to enzymatic degradation and subsequent disruption of nucleic acid synthesis—researchers can implement self-validating safety protocols that leave no room for error. Furthermore, adopting modern, safer synthetic routes and chemoselective methodologies ensures that these invaluable compounds can be utilized effectively in drug discovery without compromising occupational health.

Sources

- 1. CAS 87-42-3: 6-Chloropurine | CymitQuimica [cymitquimica.com]

- 2. hisunusa.com [hisunusa.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2,6-Dichloropurine | C5H2Cl2N4 | CID 5324412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Mechanism and adverse effects of multiple sclerosis drugs: a review article. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 13. BJOC - Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides [beilstein-journals.org]

Application Note: Regioselective N-Alkylation of 2,6-Dichloropurine

A Foundational Protocol for the Synthesis of 2,6,9-Trisubstituted Purines

Introduction & Scientific Rationale

2,6-Dichloropurine is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development. It serves as the primary scaffold for synthesizing 2,6,9-trisubstituted purines, a class of compounds that includes potent cyclin-dependent kinase (CDK) inhibitors (e.g., roscovitine, bohemine, and SR-4835) and other targeted oncology therapeutics[1][2].

The standard synthetic trajectory for these trisubstituted purines relies on leveraging the differential reactivity of the purine ring positions. The workflow typically follows a strict sequence: N9-alkylation , followed by C6-nucleophilic aromatic substitution (SNAr) , and finally C2-SNAr [1]. The foundational first step—N-alkylation—is critical, as the tautomeric nature of the purine ring inherently leads to a mixture of N9 and N7 regioisomers. Mastering the regiocontrol and purification of this step is essential for downstream synthetic efficiency.

Mechanistic Insights: The N9 vs. N7 Conundrum

As a Senior Application Scientist, it is crucial to understand the causality behind the reaction outcomes rather than just following a recipe. When 2,6-dichloropurine is treated with a base, it undergoes deprotonation to form a delocalized purinyl anion.

Alkylation of this anion presents a regioselectivity challenge:

-

Steric Factors (The C6-Cl Influence): The bulky chlorine atom at the C6 position sterically shields the adjacent N7 nitrogen. Consequently, electrophilic attack at the N9 position is sterically favored[3].

-

Thermodynamic vs. Kinetic Control: Under standard basic conditions (e.g., K₂CO₃ in DMF at room temperature), the N9-alkylated product is both the kinetic and thermodynamic major product, typically yielding a 4:1 to 10:1 ratio of N9:N7 isomers[1][4].

-